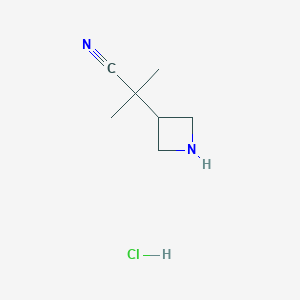

2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)-2-methylpropanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-7(2,5-8)6-3-9-4-6;/h6,9H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZHQWVITATEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1CNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from Azetidine Precursors

The preparation of 2-(Azetidin-3-yl)-2-methyl-propanenitrile hydrochloride is described in patent WO2017097224A1, which outlines a general strategy for synthesizing azetidine derivatives. The process involves four key stages:

Protection of the Azetidine Amine :

The azetidine ring’s amine group is protected using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step ensures regioselectivity in subsequent reactions.Palladium-Catalyzed Coupling :

The protected intermediate undergoes a Suzuki-Miyaura coupling with a borate compound in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (sodium carbonate or potassium phosphate). This reaction is conducted in a dioxane-water mixed solvent under inert gas protection at 60–100°C for 5–24 hours.Acrylonitrile Addition :

The coupled product reacts with acrylonitrile in acetonitrile or dichloromethane using a base such as 1,8-diazabicycloundec-7-ene (DBU) or 4-dimethylaminopyridine (DMAP). This step introduces the nitrile group at the azetidine’s 3-position.Deprotection and Salt Formation :

The SEM-protecting group is removed using a Lewis acid (e.g., lithium tetrafluoroborate) or trifluoroacetic acid (TFA), followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1 | SEMCl | DMF | 0–25°C | 3–24 h |

| 2 | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 60–100°C | 5–24 h |

| 3 | DBU, acrylonitrile | CH₃CN | 0–25°C | 18–24 h |

| 4 | HCl | THF/MeOH | 0–25°C | 10–24 h |

Mechanistic Insights and Optimization

Role of Palladium Catalysis

The Suzuki-Miyaura coupling in Step 2 proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by transmetallation with the borate compound and reductive elimination to form the carbon-carbon bond. Using Pd(PPh₃)₄ enhances catalytic activity in aqueous dioxane, while potassium phosphate ensures optimal pH for transmetallation.

Solvent Effects on Cyclization

Polar aprotic solvents like DMF stabilize the transition state during SEM protection (Step 1), whereas acetonitrile in Step 3 facilitates nucleophilic attack by acrylonitrile. The choice of solvent significantly impacts reaction yield:

- DMF : Increases reaction rate but may lead to overprotection.

- Dioxane/Water : Enhances solubility of borate reagents in cross-coupling.

Purification and Characterization

Crystallization of the Hydrochloride Salt

The final product is isolated as a crystalline solid via antisolvent crystallization. Patent US11548895B2 describes polymorph control for related azetidine derivatives, suggesting that similar techniques (e.g., slow cooling in acetonitrile) could yield the desired hydrochloride form.

Industrial Applications and Scalability

The synthetic route in WO2017097224A1 is scalable to kilogram quantities, with reported yields exceeding 65% after final purification. The compound’s nitrile group renders it a versatile intermediate for further functionalization, such as:

- Conversion to primary amines via hydrogenation.

- Participation in click chemistry reactions.

Chemical Reactions Analysis

2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

2-(Azetidin-3-yl)propan-2-ol Hydrochloride

- Structure : Replaces the nitrile group with a hydroxyl (-OH) group.

- Key Differences: The hydroxyl group increases hydrophilicity but reduces chemical stability compared to the nitrile moiety. The nitrile in 2-(Azetidin-3-yl)-2-methyl-propanenitrile may act as a hydrogen bond acceptor, whereas the hydroxyl group can donate and accept hydrogen bonds.

(S)-2-(Pyrrolidin-3-yl)ethanol Hydrochloride

- Structure: Substitutes the azetidine ring with pyrrolidine (five-membered ring) and replaces the nitrile with an ethanol group.

- The ethanol group increases solubility but introduces metabolic vulnerability (e.g., oxidation) compared to the nitrile’s metabolic resistance .

Ethyl 2-(Azetidin-3-yl)-2-fluoroacetate Hydrochloride

- Structure : Contains a fluoroacetate ester instead of nitrile.

- Key Differences: The ester group is prone to hydrolysis, limiting stability under physiological conditions. The nitrile’s electron-withdrawing nature may offer distinct electronic effects in drug-receptor interactions .

Physicochemical Properties

Key Observations :

- The nitrile analog’s higher log P suggests greater lipophilicity, favoring membrane permeability.

- Hydroxyl and methoxy derivatives exhibit lower log P values, aligning with their polar functional groups.

Biological Activity

2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

The compound is classified under the category of azetidine derivatives, which are known for their diverse biological activities. Its IUPAC name is 2-(azetidin-3-yl)-2-methylpropanenitrile hydrochloride, and it has a CAS number of 2551118-14-8 .

Antiviral Activity

Recent studies have indicated that compounds similar to 2-(azetidin-3-yl)-2-methyl-propanenitrile exhibit significant antiviral properties. For instance, pyrimidine-based drug candidates have shown high inhibition against influenza A virus polymerase with an IC50 value of 0.06 μM, indicating strong antiviral activity at submicromolar concentrations . While specific data on our compound's antiviral efficacy is limited, its structural similarity suggests potential in this area.

Antimicrobial Properties

In vitro studies have demonstrated that azetidine derivatives possess antimicrobial activity. Research on related compounds indicates that modifications in their structure can enhance their effectiveness against various pathogens. For example, azetidine amides have shown improved activity against the Pks13 enzyme associated with Mycobacterium tuberculosis, suggesting that similar modifications could be beneficial for 2-(azetidin-3-yl)-2-methyl-propanenitrile .

The biological mechanisms underlying the activity of azetidine derivatives often involve interactions with specific molecular targets. For instance, the inhibition of viral replication may occur through interference with polymerase activity or other viral proteins. In the case of antimicrobial action, these compounds may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways .

Study on Antiviral Efficacy

A study involving pyrimidine derivatives highlighted their capacity to reduce viral load significantly in infected models. The lead compound demonstrated a reduction in viral replication and improved survival rates in mice infected with lethal strains of influenza . While direct studies on 2-(azetidin-3-yl)-2-methyl-propanenitrile are lacking, these findings suggest a promising avenue for future research.

Antimicrobial Activity Assessment

Research focusing on azetidine amides revealed that these compounds retained good activity against the Pks13 TE domain while exhibiting enhanced minimum inhibitory concentration (MIC) values. This was attributed to structural modifications that improved binding affinity and stability . The potential for 2-(azetidin-3-yl)-2-methyl-propanenitrile to exhibit similar enhancements warrants further exploration.

Data Table: Biological Activity Overview

Safety and Toxicity

Safety profiles are crucial for any therapeutic candidate. Preliminary assessments indicate that azetidine derivatives generally exhibit favorable safety profiles at tested doses. For instance, no acute toxicity was reported in animal models at high doses (up to 2000 mg/kg) for related compounds . This suggests a potentially safe therapeutic window for 2-(azetidin-3-yl)-2-methyl-propanenitrile.

Q & A

Q. What are the common synthetic routes for preparing 2-(Azetidin-3-yl)-2-methyl-propanenitrile;hydrochloride?

The synthesis typically involves cyanide-mediated reactions with ketones or aldehydes. For example, reacting 2-methylpropanenitrile precursors with azetidine derivatives under acidic conditions (pH 4–5) using hydrogen cyanide or sodium cyanide as a cyanide source. Reaction optimization includes controlling temperature (20–40°C) and solvent selection (e.g., aqueous ethanol) to stabilize intermediates . Azetidine ring formation may employ ring-closing strategies via nucleophilic substitution or reductive amination, as seen in structurally related azetidine hydrochlorides .

Q. How is the compound characterized structurally and chemically?

Key characterization methods include:

- NMR spectroscopy : - and -NMR to confirm the azetidine ring protons (δ 3.2–4.0 ppm) and nitrile group (C≡N, δ 115–120 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ~189.69 g/mol for similar nitrile-azetidine hydrochlorides) .

- Infrared spectroscopy (IR) : Peaks at ~2240 cm for nitrile and ~2500–3000 cm for hydrochloride salts .

Q. What are the solubility and stability considerations for this compound?

The compound is likely hygroscopic due to the hydrochloride salt. Solubility tests in polar solvents (water, methanol) and non-polar solvents (dichloromethane) are recommended. Stability studies under varying pH (2–8) and temperatures (4°C to 25°C) should be conducted, with degradation monitored via HPLC or TLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Advanced optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nitrile group reactivity .

- Catalyst use : Lewis acids (e.g., ZnCl) to accelerate azetidine ring closure .

- Temperature gradients : Stepwise heating (e.g., 30°C → 60°C) to minimize side reactions.

- In-line analytics : Real-time monitoring via LC-MS or FTIR to track intermediate formation .

Q. What challenges arise in stereochemical control during synthesis?

The azetidine ring introduces potential stereocenters. Strategies to address this include:

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-azetidine precursors) .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereochemistry .

- Crystallography : X-ray diffraction to resolve absolute configuration post-synthesis .

Q. How can biological activity be assessed for this compound?

Methodological approaches include:

- Enzyme assays : Testing inhibition of targets like kinases or proteases using fluorescence-based assays (e.g., FRET) .

- Receptor binding studies : Radioligand displacement assays (e.g., -labeled ligands) for GPCRs or ion channels .

- Cellular toxicity : MTT assays in cell lines (e.g., HEK293) to evaluate IC values .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported spectroscopic data?

- Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., methyl-substituted azetidines ).

- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict -NMR chemical shifts and match experimental data .

Q. What are the limitations of current synthetic methods?

- Low yields : Often due to nitrile group instability under basic conditions. Mitigation includes using buffered acidic media .

- Byproduct formation : Side reactions (e.g., hydrolysis of nitrile to amide) require stringent moisture control .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.